molecular formula C17H22N6S B12230234 4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12230234
M. Wt: 342.5 g/mol
InChI Key: WAZWSZZVCFNGOZ-UHFFFAOYSA-N
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Description

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thiadiazole ring, a piperazine ring, and a tetrahydroquinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H22N6S

Molecular Weight

342.5 g/mol

IUPAC Name

3-cyclopropyl-5-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C17H22N6S/c1-2-4-14-13(3-1)16(19-11-18-14)22-7-9-23(10-8-22)17-20-15(21-24-17)12-5-6-12/h11-12H,1-10H2

InChI Key

WAZWSZZVCFNGOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC(=NS4)C5CC5

Origin of Product

United States

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